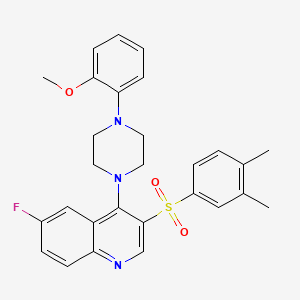

3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

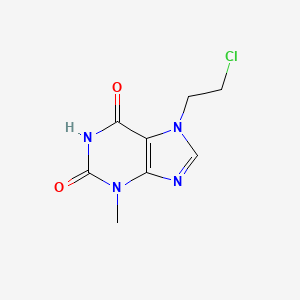

The compound “3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing quinoline and piperazine rings are known to undergo a variety of chemical reactions. For example, quinolines can participate in electrophilic substitution reactions, while piperazines can undergo reactions with acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, while the sulfonyl group could make it more polar .Scientific Research Applications

Synthesis and Antibacterial Activity

A series of novel fluoroquinolone compounds, including those structurally related to the specified chemical, have been synthesized and evaluated for their antibacterial activity. These compounds were prepared through a combination of various chemical reactions, confirming their structures with NMR, UV, IR, FAB-MS, among other methods. Their synthesis contributes to the development of new antibacterial agents with potential applications in treating bacterial infections (Jian-yong Li et al., 2004).

Anticancer Activities

Research into 4-aminoquinoline derivatives, designed and synthesized through a hybrid pharmacophore approach, has highlighted their potential anticancer activities. These compounds, including variants structurally related to the specified molecule, demonstrated cytotoxicity against various breast tumor cell lines, suggesting their promise as effective and potentially safe anticancer agents (V. Solomon et al., 2019).

Photochemical Properties

The photochemistry of ciprofloxacin, a compound closely related to the specified chemical, has been studied in aqueous solutions. This research provides insights into the photochemical behaviors of fluoroquinolones, including substitution reactions and the stability of these compounds under various conditions, which is essential for understanding their degradation pathways and designing more stable therapeutic agents (M. Mella et al., 2001).

Molecular Docking and Antimicrobial Studies

Novel quinolone-3-carbaldehyde derivatives have been synthesized and characterized, with their structures confirmed through various spectroscopic methods. Molecular docking studies of these compounds, aimed at evaluating their antimicrobial activity, suggest their potential as antimicrobial agents, providing a foundation for further investigation into their therapeutic applications (N. Desai et al., 2017).

Synthesis and Anti-Tumor Activity

Research into 7-fluoro-4-(1-piperazinyl) quinolines has explored their synthesis and in vitro anti-tumor activities against various human carcinoma cell lines. This work highlights the potential of such compounds, structurally related to the specified molecule, in cancer therapy, especially for targeting EGFR-expressing tumors (Dan Liu et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3S/c1-19-8-10-22(16-20(19)2)36(33,34)27-18-30-24-11-9-21(29)17-23(24)28(27)32-14-12-31(13-15-32)25-6-4-5-7-26(25)35-3/h4-11,16-18H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFALTYHKDWQUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)

![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)

![N-[Cyclopropyl(thiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2710916.png)

![N-[5-Oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2710917.png)

![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2710921.png)

![5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2710925.png)